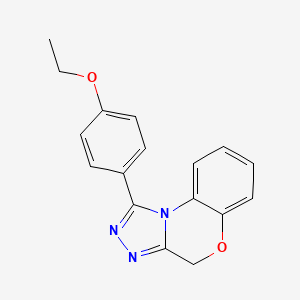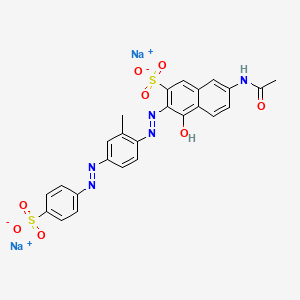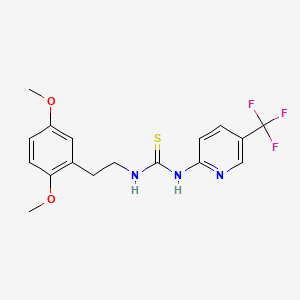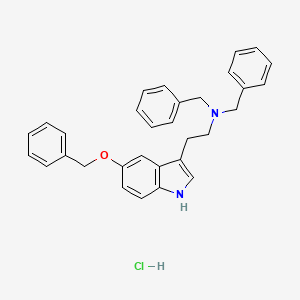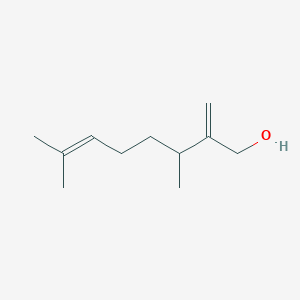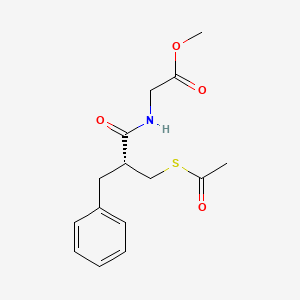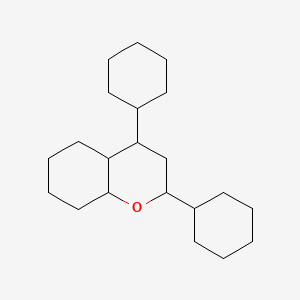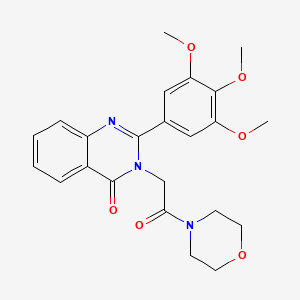
4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1S,2R)-1,2,3-trihydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1S,2R)-1,2,3-trihydroxypropyl)- is a compound belonging to the pteridine family, which includes molecules that are vital in various biological systems. This compound's molecular structure includes a pteridinone core with a tri-substituted methoxy, methyl, and trihydroxypropyl group, which contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthetic Routes: : The synthesis of this compound typically involves the condensation of a pteridine precursor with the appropriate substituents to introduce the methoxy, methyl, and trihydroxypropyl groups. Specific details depend on the choice of starting materials and the desired end-product configuration.
Reaction Conditions: : The reactions are often carried out under controlled temperature and pH conditions to ensure selectivity and yield. Catalysts and protective groups may be used to guide the reactions and prevent unwanted side reactions.
Industrial Production Methods:
Industrial Synthesis: : Large-scale production may employ continuous flow chemistry techniques, leveraging automated processes to ensure consistent quality and high yield. This can include the use of advanced catalysts and solvents that enhance reaction rates and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the trihydroxypropyl group, leading to various oxidized derivatives.
Reduction: : Reduction reactions may alter the pteridinone core or the substituents, leading to different reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, acids, or bases depending on the nature of the substituent.
Major Products Formed:
Oxidation Products: : Hydroxylated derivatives, quinones.
Reduction Products: : Hydrogenated pteridinones, deoxy derivatives.
Substitution Products: : Various analogs with modified functional groups.
Applications De Recherche Scientifique
Chemistry:
Used in the synthesis of other pteridine derivatives, serving as intermediates or building blocks.
Biology:
The compound's unique structure allows it to interact with enzymes and receptors in biological systems, making it valuable in biochemical studies.
Medicine:
Potential therapeutic agent due to its biological activity. It's explored for antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
Utilized in the development of dyes, pigments, and other materials where its stability and reactivity can be advantageous.
Mécanisme D'action
Mechanism of Effect:
The compound interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This may involve binding to active sites or altering the conformation of the target proteins.
Molecular Targets and Pathways:
Enzymes: : Could inhibit or activate enzymes involved in metabolic pathways.
Receptors: : May bind to cellular receptors, influencing signal transduction processes.
Pathways: : Involved in oxidative stress response, cellular proliferation, and apoptosis regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine: : The parent compound, lacking the specific substituents found in the target compound.
Folate: : A biologically active pteridine derivative crucial for DNA synthesis and repair.
Methotrexate: : A pteridine derivative used as an anti-cancer and anti-inflammatory drug.
Uniqueness:
Structural Complexity: : The combination of methoxy, methyl, and trihydroxypropyl groups imparts unique physical and chemical properties.
Biological Activity: : Distinct interactions with biological targets compared to simpler or less substituted pteridines.
This wraps up a comprehensive look at 4(3H)-Pteridinone, 2-methoxy-3-methyl-7-((1S,2R)-1,2,3-trihydroxypropyl)- . Anything more you want to dig into, or is there another mystery compound you’d like to explore?
Propriétés
Numéro CAS |
206184-67-0 |
|---|---|
Formule moléculaire |
C11H14N4O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
2-methoxy-3-methyl-7-[(1S,2R)-1,2,3-trihydroxypropyl]pteridin-4-one |
InChI |
InChI=1S/C11H14N4O5/c1-15-10(19)7-9(14-11(15)20-2)13-5(3-12-7)8(18)6(17)4-16/h3,6,8,16-18H,4H2,1-2H3/t6-,8+/m1/s1 |
Clé InChI |
ZMKXNUAQSJMCTP-SVRRBLITSA-N |
SMILES isomérique |
CN1C(=O)C2=NC=C(N=C2N=C1OC)[C@@H]([C@@H](CO)O)O |
SMILES canonique |
CN1C(=O)C2=NC=C(N=C2N=C1OC)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
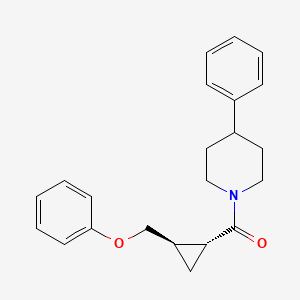
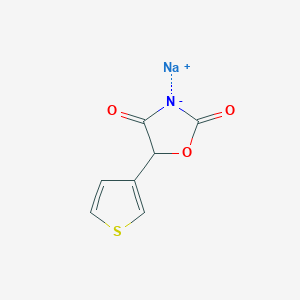
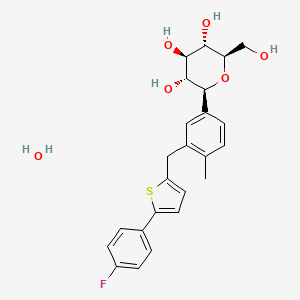
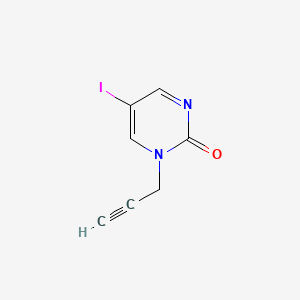
![(1S,11R)-5,7,13-triazatetracyclo[9.3.1.02,10.04,8]pentadeca-2,4(8),5,9-tetraene](/img/structure/B15185837.png)
